Epidermal Growth Factor Receptor Peptide (985-996)
Overview
Description
Epidermal Growth Factor Receptor Peptide (985-996) is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinolone core.
Fluorination: Incorporation of fluorine atoms at specific positions.
Piperazine Derivatization: Attachment of the 4-methylpiperazin-1-yl group.
Amination: Introduction of the amino group at the 5-position.
Carboxylation: Formation of the carboxylic acid group.
Industrial Production Methods
Industrial production often involves optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions may target the carbonyl group in the quinolone core.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolones.
Scientific Research Applications
Epidermal Growth Factor Receptor Peptide (985-996) has several applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with additional methoxy and cyclopropyl groups.
Uniqueness
Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific combination of functional groups, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Properties
Molecular Formula |
C18H20F2N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20F2N4O3/c1-22-4-6-23(7-5-22)16-12(19)14(21)11-15(13(16)20)24(9-2-3-9)8-10(17(11)25)18(26)27/h8-9H,2-7,21H2,1H3,(H,26,27) |
InChI Key |
VSPMPXLOUWFGBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Origin of Product |
United States |
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